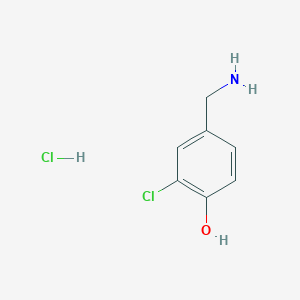
1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone is an organic compound featuring a trifluoromethoxyphenyl group attached to a thiophene ring, which is further connected to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzene and thiophene-2-carboxylic acid.
Formation of Intermediate: The thiophene ring is often functionalized through halogenation, followed by a coupling reaction with the trifluoromethoxyphenyl group using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
Final Step: The intermediate product is then subjected to Friedel-Crafts acylation to introduce the ethanone group, resulting in the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts and Solvents: Employing efficient catalysts and solvents to optimize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism by which 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of receptor binding.
類似化合物との比較
1-(4-(Trifluoromethoxy)phenyl)ethanone: Similar structure but lacks the thiophene ring.
2-(3-(Trifluoromethoxy)phenyl)thiophene: Similar but without the ethanone group.
Uniqueness: 1-(5-(3-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanone is unique due to the combination of the trifluoromethoxyphenyl group with the thiophene ring and ethanone moiety, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
1-[5-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S/c1-8(17)11-5-6-12(19-11)9-3-2-4-10(7-9)18-13(14,15)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJRGARLYVUDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S)-1beta,5beta-Methano-1,2,3,4,5,6,9,10,11,11a-decahydro-8H-pyrido[1,2-a][1,5]diazocine-8-one](/img/structure/B8048988.png)
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B8049000.png)
![[6-(1,1-Dioxo-1,2-thiazolidin-2-yl)pyridin-2-yl]methanamine;hydrochloride](/img/structure/B8049003.png)
![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one;hydrochloride](/img/structure/B8049007.png)
![2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8049010.png)
![4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B8049014.png)



![Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B8049056.png)
![1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one](/img/structure/B8049061.png)
